4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based inhibitor that has shown promising results in inhibiting the activity of certain enzymes.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide involves the inhibition of the activity of certain enzymes. It has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from carrying out its function. This leads to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. The inhibition of carbonic anhydrase has also been shown to have potential applications in the treatment of glaucoma, as the enzyme is involved in the production of aqueous humor in the eye.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the production of bicarbonate ions. In vivo studies have shown that the compound has potential applications in the treatment of glaucoma, as it reduces the production of aqueous humor in the eye.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide in lab experiments include its specificity for certain enzymes and its potential applications in various scientific research fields. The limitations of using this compound include the need for further research to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. These include further studies on its potential applications in cancer treatment, as well as its safety and efficacy in vivo. Additionally, the compound could be studied for its potential use in other fields such as agriculture and environmental science. Further research could also be conducted on the synthesis of this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 3-methyl-4-oxo-2,5-cyclohexadien-1-ylideneamine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
The compound 4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has potential applications in various scientific research fields. It has been studied as an inhibitor of certain enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been studied for its potential use in cancer treatment, as it has shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
(NZ)-4-bromo-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c1-9-8-11(4-7-13(9)16)15-19(17,18)12-5-2-10(14)3-6-12/h2-8H,1H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIHKVURRJDUOC-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)C2=CC=C(C=C2)Br)C=CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/C=CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.